tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate
CAS No.: 1261229-57-5
Cat. No.: VC8224993
Molecular Formula: C14H22ClN3O2S
Molecular Weight: 331.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261229-57-5 |
|---|---|
| Molecular Formula | C14H22ClN3O2S |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22ClN3O2S/c1-10-8-18(13(19)20-14(2,3)4)6-5-17(10)9-11-7-16-12(15)21-11/h7,10H,5-6,8-9H2,1-4H3 |
| Standard InChI Key | QWVPFSASEQVXKI-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₄H₂₂ClN₃O₂S, with a molecular weight of 331.9 g/mol. Key structural features include:
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A piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
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A methyl group at the 3-position and a (2-chlorothiazol-5-yl)methyl substituent at the 4-position.
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A chlorinated thiazole ring, which contributes to its electrophilic reactivity .
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261229-57-5 | |
| Molecular Formula | C₁₄H₂₂ClN₃O₂S | |
| Molecular Weight | 331.9 g/mol | |
| IUPAC Name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperazine-1-carboxylate | |
| SMILES | CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C |
Spectroscopic Data
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NMR: The proton NMR spectrum (CDCl₃) displays characteristic peaks for the Boc group (δ 1.46 ppm, singlet), piperazine protons (δ 2.70–3.57 ppm), and thiazole protons (δ 7.67 ppm).
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 332.1.
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via multi-step reactions involving alkylation and carboxylation processes :
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Piperazine Functionalization: tert-Butyl 3-methylpiperazine-1-carboxylate is alkylated with 5-(chloromethyl)-2-chlorothiazole under basic conditions.
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Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12 h | 65% | |
| 2 | Column chromatography (EtOAc/Hexane) | 95% |
Optimization Challenges
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Regioselectivity: Competing alkylation at the piperazine nitrogen requires careful control of stoichiometry.
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Stability: The Boc group is susceptible to acidic conditions, necessitating neutral pH during workup .
Applications in Pharmaceutical Research
Intermediate for Antiviral Agents
The compound’s thiazole moiety is critical for binding viral proteases. Derivatives have shown sub-micromolar activity against influenza A (IC₅₀ = 0.14 µM) .
Antibacterial Development
Structural analogs inhibit bacterial cysteine synthase, a target for Mycobacterium tuberculosis (MIC = 52 µM) .
Table 3: Biological Activity of Derivatives
| Derivative Structure | Target | IC₅₀/MIC | Source |
|---|---|---|---|
| 4′-Ethylsulfone thiazolide | Influenza A protease | 0.14 µM | |
| Nitro-thiazole carboxamide | M. tuberculosis | 52 µM |
Future Research Directions
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